molecular formula C7H19NOSi B2802589 N-methyl-O-tert-butyldimethylsilylhydroxylamine CAS No. 133710-59-5

N-methyl-O-tert-butyldimethylsilylhydroxylamine

Cat. No.: B2802589
CAS No.: 133710-59-5
M. Wt: 161.32
InChI Key: GKKQNNSXMNXILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-O-tert-butyldimethylsilylhydroxylamine: is a chemical compound with the molecular formula C7H19NOSi . It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a tert-butyldimethylsilyl group, and the nitrogen atom is methylated. This compound is often used in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-methyl-O-tert-butyldimethylsilylhydroxylamine typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-O-tert-butyldimethylsilylhydroxylamine can undergo oxidation reactions, where it is converted to corresponding oximes or nitrones.

    Reduction: This compound can be reduced to amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where the tert-butyldimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like halides or alkoxides under basic conditions.

Major Products Formed:

    Oxidation Products: Oximes and nitrones.

    Reduction Products: Amines.

    Substitution Products: Various substituted hydroxylamines.

Scientific Research Applications

Chemistry: N-methyl-O-tert-butyldimethylsilylhydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of hydroxamic acids and other nitrogen-containing compounds .

Biology: In biological research, it is used as a protecting group for amines, allowing selective reactions to occur without interference from the amine group.

Medicine: This compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, it is used as a chemical additive and intermediate in the production of various chemicals .

Mechanism of Action

The mechanism of action of N-methyl-O-tert-butyldimethylsilylhydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions to occur at the nitrogen atom. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both the tert-butyldimethylsilyl group and the methyl group on the nitrogen atom allows for unique applications in organic synthesis and chemical research.

Properties

IUPAC Name

N-[tert-butyl(dimethyl)silyl]oxymethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NOSi/c1-7(2,3)10(5,6)9-8-4/h8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKQNNSXMNXILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)ONC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.